molecular formula C19H24O2 B13446398 (3R,5R)-1,7-diphenylheptane-3,5-diol

(3R,5R)-1,7-diphenylheptane-3,5-diol

Katalognummer: B13446398
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: QSUSPILNZCEGPK-RTBURBONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5R)-1,7-diphenylheptane-3,5-diol is a chiral organic compound with two hydroxyl groups and two phenyl groups attached to a heptane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1,7-diphenylheptane-3,5-diol can be achieved through several methods. One common approach involves the hydrogenation of ®-2-[3-(2-N-phthaloylimino ethyl)-4,5-dihydro-5-isoxazole]-acetic acid, followed by chiral reduction of the carbonyl group . This method provides a straightforward route to obtain the desired diol with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5R)-1,7-diphenylheptane-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(3R,5R)-1,7-diphenylheptane-3,5-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of (3R,5R)-1,7-diphenylheptane-3,5-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity and leading to various biological effects . Additionally, the phenyl groups may interact with hydrophobic pockets in proteins, further modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R,5R)-1,7-diphenylheptane-3,5-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups. This combination of functional groups and chiral centers makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Eigenschaften

Molekularformel

C19H24O2

Molekulargewicht

284.4 g/mol

IUPAC-Name

(3R,5R)-1,7-diphenylheptane-3,5-diol

InChI

InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19-/m1/s1

InChI-Schlüssel

QSUSPILNZCEGPK-RTBURBONSA-N

Isomerische SMILES

C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=CC=C2)O)O

Kanonische SMILES

C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.